molecular formula C11H12N4O B1483747 (5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol CAS No. 2098134-48-4

(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol

Cat. No. B1483747
CAS RN: 2098134-48-4
M. Wt: 216.24 g/mol
InChI Key: VXNGGJUIXVJWJU-UHFFFAOYSA-N
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Description

(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol, also known as 5-CPP-PY, is a compound that has been studied for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of topics.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study conducted by Kumar et al. (2012) discussed the synthesis of certain pyrazolines, which are closely related to the compound . These compounds showed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole.

Cytotoxicity Analysis

  • Research by Bonacorso et al. (2016) on trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones indicated cytotoxic effects in human leukocytes at high concentrations.

Electrocatalytic Transformations

  • Elinson et al. (2015) explored the electrocatalytic transformation of aldehydes and pyrazolin-5-ones, leading to the formation of compounds that could have biomedical applications.

Antibacterial and Antioxidant Activities

  • A study by Lynda (2021) involved synthesizing pyrazole derivatives and assessing their antibacterial and antioxidant activities. These compounds displayed moderate activity in these areas.

Anticancer and Antimicrobial Agents

  • Katariya et al. (2021) synthesized novel heterocyclic compounds that showed potential as anticancer and antimicrobial agents.

Novel Synthesis Approaches

  • Alizadeh et al. (2015) reported a regioselective procedure for synthesizing pyrazole derivatives, demonstrating the versatility of these compounds in synthesis.

Antimicrobial and Anticancer Properties

  • Research by Hafez et al. (2016) on novel pyrazole derivatives showed that some compounds exhibited higher anticancer activity than the reference drug doxorubicin.

Microwave-Assisted Synthesis

  • Sharma et al. (2014) described a microwave-assisted synthesis method for pyrazole derivatives, offering a more efficient synthesis approach.

Crystal Structure and Synthesis

  • Cao et al. (2010) synthesized and characterized a compound structurally related to the subject compound, highlighting the importance of crystallography in understanding these molecules.

Palladium(II) Complexes

  • Abu-Surrah et al. (2010) explored new palladium(II) complexes with pyrazole-based Schiff base ligands, indicating potential in cancer treatment.

properties

IUPAC Name

(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c16-7-15-11(8-1-2-8)5-9(14-15)10-6-12-3-4-13-10/h3-6,8,16H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNGGJUIXVJWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CO)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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